5-Amino-2-(hydroxymethyl)benzimidazole
Description
Significance of Benzimidazole (B57391) Heterocycles in Advanced Chemical Research and Materials Science
Benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, serves as a foundational scaffold in numerous scientific fields. rsc.orgnih.gov This structural motif is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities. ijpcbs.com Benzimidazole derivatives have been successfully developed into drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.gov The structural similarity of the benzimidazole core to natural purine (B94841) nucleosides allows it to interact with various biopolymers, making it a valuable candidate in drug discovery. orientjchem.orgchemrevlett.com
Beyond pharmaceuticals, the benzimidazole framework is integral to materials science. Its unique electronic and structural properties are harnessed in the development of chemosensors, fluorescent materials, and corrosion inhibitors. rsc.org Furthermore, these heterocycles are crucial intermediates in organic synthesis and are employed as ligands in the field of asymmetric catalysis, highlighting their versatility and importance in modern chemical research. rsc.org The ongoing exploration of benzimidazole derivatives is driven by the need to develop novel compounds with enhanced efficacy and specific functionalities for both biological and material applications. nih.gov
Rationale for Researching 5-Amino-2-(hydroxymethyl)benzimidazole: Unique Structural Features and Synthetic Potential
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 294656-36-3 sigmaaldrich.com |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol sigmaaldrich.com |
The amino group at the 5-position of the benzimidazole ring is a critical functional handle for synthetic chemists. It serves as a primary nucleophilic site, enabling a wide range of derivatization reactions. For instance, the amino group can be readily converted into amides, sulfonamides, or Schiff bases, which are precursors to a vast array of other heterocyclic systems. ijpcbs.comnih.gov Research has shown that the position and nature of substituents on the benzimidazole ring, particularly amino and amido groups, strongly influence the molecule's biological activity. mdpi.com The introduction of an amino moiety can significantly enhance a compound's antiproliferative or antimicrobial properties. ijpcbs.commdpi.com This group provides a key site for modification, allowing researchers to systematically alter the structure to explore structure-activity relationships (SAR) and optimize compounds for specific targets. nih.gov The ability to use the amino group as a starting point for creating new chemical entities is a primary driver for research into compounds like this compound. arabjchem.org
The hydroxymethyl group at the 2-position provides another distinct site for chemical modification and contributes significantly to the molecule's synthetic potential. This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which are themselves versatile functional groups for further synthesis. clockss.org The hydroxyl moiety can also be esterified or etherified, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and solubility. researchgate.net The hydroxymethyl group is known to be an effective hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets. clockss.org Its ability to be converted into numerous other functional groups makes it a highly valuable feature for an intermediate compound, enabling the development of new benzimidazole-containing functional molecules for applications ranging from medicinal chemistry to materials science. clockss.org
Table 2: Summary of Functional Group Research Implications
| Functional Group | Position | Key Synthetic Reactions | Research Significance |
| Amino (–NH₂) ** | 5 | Amidation, Sulfonylation, Diazotization, Schiff Base Formation ijpcbs.comarabjchem.org | Provides a nucleophilic center for extensive derivatization; crucial for modulating biological activity and exploring structure-activity relationships (SAR). mdpi.comnih.gov |
| Hydroxymethyl (–CH₂OH) ** | 2 | Oxidation (to aldehyde/acid), Esterification, Etherification clockss.org | Acts as a versatile handle for structural modification; influences solubility and hydrogen bonding capabilities; enables conversion to other key functional groups. clockss.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZEQGMZMYWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951978 | |
| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294656-36-3 | |
| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Regioselective Strategies for 5 Amino 2 Hydroxymethyl Benzimidazole and Its Derivatives
Precursor-Based Synthetic Routes to Substituted Benzimidazoles
The construction of the benzimidazole (B57391) core fundamentally relies on the selection and reaction of appropriate aromatic precursors.
The most prevalent and direct method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (OPD) with a carbonyl-containing compound. thieme-connect.comenpress-publisher.com This reaction can be performed with carboxylic acids, aldehydes, or their derivatives under various conditions, often requiring acidic catalysis and elevated temperatures. jyoungpharm.orgresearchgate.net For the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole, a key precursor is 4-amino-1,2-phenylenediamine (1,2,4-triaminobenzene) or a protected version thereof. The reaction would proceed via condensation with glycolic acid or a related one-carbon synthon that can provide the hydroxymethyl group at the 2-position.
An alternative and common regioselective strategy involves starting with a precursor where the substitution pattern is already established, such as 4-nitro-1,2-phenylenediamine. google.com This compound can be condensed with the desired aldehyde or carboxylic acid to form the 5-nitrobenzimidazole (B188599) intermediate. Subsequent reduction of the nitro group, for instance using iron powder in an acidic medium or through catalytic hydrogenation, yields the desired 5-amino functionality. google.comchemicalbook.com Various catalysts, including ammonium (B1175870) chloride, have been employed to facilitate these condensation reactions, often providing good to excellent yields. jyoungpharm.orgbiointerfaceresearch.com
Table 1: Examples of Catalysts in Condensation Reactions for Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
| MgCl₂·6H₂O | o-Phenylenediamines, Aldehydes | Not specified | High | rsc.org |
| Al₂O₃/CuI/PANI | o-Phenylenediamine, Aldehydes | Mild conditions | Excellent | rsc.org |
| Ammonium Chloride | o-Phenylenediamine, Carbonyl compounds | 80-90 °C | Moderate to good | jyoungpharm.orgchemmethod.com |
| Zinc Triflate | o-Phenylenediamine, Aldehydes | Ethanol, Reflux | High | chemmethod.com |
| Zinc Acetate | o-Phenylenediamine, Aldehydes | Room temp, Solvent-free | Excellent | chemmethod.com |
Cyclization Reactions and Ring-Closure Protocols
Cyclization protocols represent a diverse set of strategies for forming the imidazole (B134444) ring. While often related to condensation, these methods can involve distinct intramolecular ring-closing steps. One such approach is the oxidative cyclization of amidines. nih.gov In this method, an aniline (B41778) derivative is first converted to an amidine, which then undergoes an intramolecular C-H amination/cyclization to form the benzimidazole ring, a process that can be mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or copper catalysts. nih.gov This allows for variation in the benzene (B151609) portion of the molecule based on the availability of aniline precursors. nih.gov
Another strategy involves the rearrangement or ring-closure of other heterocyclic systems. thieme-connect.com For instance, the synthesis of benzodiazepines has been achieved through the ring-opening of benzimidazole salts followed by an intramolecular C-H bond activation and ring closure, demonstrating the versatility of the benzimidazole core as an intermediate for other heterocyclic systems. nih.gov These ring-closure protocols are crucial for creating fused-ring systems and complex benzimidazole derivatives where direct condensation might be challenging. mdpi.com
Advanced Catalytic Approaches in Benzimidazole Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and enable novel transformations.
Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis for catalyzing the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net In benzimidazole synthesis, these catalysts are used for cross-coupling reactions to build complex precursors, as well as for direct C-H functionalization and cyclization steps. nih.gov Copper-catalyzed reactions, for example, have been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones through a coupling and subsequent condensative cyclization process. nih.gov
Palladium catalysts are widely used for Suzuki-Miyaura couplings to attach aryl groups to the benzimidazole scaffold, and for intramolecular carbometalation to construct fused ring systems. acs.org Cobalt complexes have also been shown to effectively catalyze the dehydrogenative coupling of aromatic diamines with primary alcohols to yield 2-substituted benzimidazoles under mild conditions. rsc.org These methods offer high functional group tolerance and are central to the development of pharmaceutical compounds. uniurb.it
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability. researchgate.net Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. biointerfaceresearch.comresearchgate.net
Several heterogeneous systems have been successfully applied to benzimidazole synthesis:
ZnO Nanoparticles : Mechanochemically synthesized zinc oxide nanoparticles have been used as an efficient, reusable, and non-toxic catalyst for the condensation of o-phenylenediamines with formic acid under solvent-free conditions. tandfonline.comresearchgate.net
Magnetic Nanoparticles : Chitosan-supported iron oxide (Fe₃O₄) nanoparticles and other core-shell magnetic microspheres serve as magnetically recoverable catalysts for the synthesis of benzimidazole derivatives. biointerfaceresearch.comtandfonline.com These allow for simple catalyst removal using an external magnet.
Gold Nanoparticles : Supported gold nanoparticles, such as Au/TiO₂, have demonstrated high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient temperatures. mdpi.com
Other Metal Oxides : Nanoparticles of CuO and Co/Ni bimetallic alloys have also been explored as effective catalysts, promoting C-N coupling and condensation reactions with high yields and selectivity. biointerfaceresearch.comresearchgate.net
These nanocatalysts often enable reactions to proceed under milder conditions with shorter reaction times and improved yields, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Table 2: Comparison of Heterogeneous Nanocatalysts in Benzimidazole Synthesis
| Nanocatalyst | Synthesis Method | Key Advantages | Reference |
| ZnO | Condensation | Reusable, Non-toxic, Solvent-free | tandfonline.comresearchgate.net |
| Fe₃O₄/Chitosan | Condensation | Magnetically recoverable, Efficient | biointerfaceresearch.com |
| Au/TiO₂ | Condensation | High activity at ambient temp, Reusable | mdpi.com |
| γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Gly | Condensation | High catalytic effect, Core-shell structure | tandfonline.com |
| AlOOH–SO₃ Nanoparticles | Condensation | Recyclable, Solvent-free, Short reaction time | rsc.orgnih.gov |
Green Chemistry Principles and Sustainable Synthesis Methods (e.g., Solvent-Free, Microwave-Assisted)
The application of green chemistry principles aims to reduce the environmental impact of chemical processes by preventing waste, using renewable feedstocks, and avoiding hazardous solvents. chemmethod.comchemmethod.comresearchgate.net In benzimidazole synthesis, this has led to the development of several sustainable methodologies.
Solvent-Free Synthesis : Conducting reactions without a solvent (neat) or under mechanochemical conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. rsc.orgeprajournals.com Catalysts like AlOOH–SO₃ nanoparticles and NAP-ZnO have been effectively used under solvent-free conditions. rsc.orgtandfonline.com
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. chemmethod.comevitachem.com This energy-efficient method has been used for the condensation of o-phenylenediamine with carboxylic acids under catalyst-free conditions. thieme-connect.com
Green Catalysts and Solvents : The use of non-toxic, inexpensive, and reusable catalysts is a key green approach. chemmethod.com Furthermore, alternative reaction media like water or deep eutectic solvents (DES) are being explored. rsc.orgnih.gov DES, used as both the reaction medium and reagent, can provide high yields in short reaction times for the synthesis of 2-substituted benzimidazoles. nih.gov
These green methods offer sustainable and economically attractive alternatives to traditional synthetic routes, reducing both cost and environmental footprint. chemmethod.comeprajournals.com
Derivatization and Functionalization Strategies of the 5-Amino and 2-Hydroxymethyl Moieties
The presence of two distinct functional groups, the 5-amino and the 2-hydroxymethyl moieties, on the benzimidazole core offers a versatile platform for chemical modification. These groups can be selectively targeted to synthesize a diverse library of derivatives.
The aromatic amino group at the 5-position is a key site for derivatization, allowing for the introduction of a wide array of substituents. Its reactivity is analogous to that of an aniline, enabling several classical transformations.
Schiff Base Formation: One of the most direct methods for functionalizing the 5-amino group is through condensation with various aromatic aldehydes. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol, to yield the corresponding 5-(arylideneamino) derivatives, also known as Schiff bases or imines. nih.gov This approach has been successfully applied to the analogous 5-amino-1H-benzo[d]imidazole-2-thiol to create a series of multifunctional benzimidazoles. nih.gov
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions. These reactions lead to the formation of stable amide and sulfonamide linkages, respectively, which can significantly alter the electronic and steric properties of the molecule.
Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides or other alkylating agents. This introduces alkyl chains or more complex cyclic structures, further expanding the chemical space of accessible derivatives.
Diazotization: The primary aromatic amine can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.
A summary of these transformations is presented in the table below.
| Transformation | Reagents | Functional Group Introduced |
| Schiff Base Formation | Aromatic Aldehyd (Ar-CHO) | Imine (-N=CH-Ar) |
| Acylation | Acid Chloride (R-COCl) or Anhydride | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide (-NH-SO2-R) |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR2) |
| Diazotization/Substitution | 1. NaNO2, HCl2. CuX | Halogen, Cyano, Hydroxyl, etc. |
The 2-hydroxymethyl group provides another handle for chemical modification, primarily involving reactions of the primary alcohol.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-formylbenzimidazole) or further to a carboxylic acid (benzimidazole-2-carboxylic acid) using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. Practicable syntheses for 2-formylbenzimidazole have been developed, highlighting the utility of this transformation. rsc.org
Esterification and Etherification: The hydroxyl group can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Etherification can be accomplished by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis). These modifications are useful for modulating polarity and introducing new functionalities.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding 2-(halomethyl)benzimidazole derivatives. These halogenated intermediates are highly reactive and can be used for subsequent nucleophilic substitution reactions.
The following table summarizes key transformations of the 2-hydroxymethyl group.
| Transformation | Reagents | Functional Group Introduced |
| Oxidation (partial) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |
| Oxidation (full) | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-COOH) |
| Esterification | Carboxylic Acid (R-COOH) or derivative | Ester (-CH2-O-CO-R) |
| Etherification | Alkyl Halide (R-X), Base | Ether (-CH2-O-R) |
| Halogenation | SOCl₂, PBr₃ | Halomethyl (-CH2-X) |
The synthesis of multi-substituted derivatives involves either a stepwise functionalization of the pre-formed this compound core or the use of appropriately substituted precursors during the initial ring formation. For instance, a series of 5-substituted-2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles was synthesized by condensing variously substituted diamines with a piperazine-containing ester. researchgate.net This highlights the strategy of incorporating desired substituents at the 5-position (such as iodo, methyl, methoxy, or trifluoromethyl) via the diamine precursor before the cyclization step. researchgate.netnih.gov
By combining the transformations described in sections 2.3.1 and 2.3.2, one can devise pathways to complex, multi-substituted analogs. For example, the 5-amino group could first be converted to an amide, followed by oxidation of the 2-hydroxymethyl group to an aldehyde, resulting in a derivative functionalized at both positions. The sequence of these reactions is crucial to avoid unwanted side reactions and requires careful planning of protecting group strategies if necessary.
Mechanistic Investigations of Benzimidazole Formation and Derivatization Reactions
Understanding the reaction mechanisms is critical for optimizing synthetic routes, controlling regioselectivity, and predicting reaction outcomes.
The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govresearchgate.net The mechanism of this reaction has been a subject of study for many years. acs.orgacs.org
When an o-phenylenediamine reacts with a carboxylic acid (the Phillips-Ladenburg reaction), the generally accepted mechanism involves the initial formation of a monoacyl derivative of the o-phenylenediamine. researchgate.netacs.org This intermediate then undergoes an intramolecular cyclization, driven by heating, often in the presence of acid, which involves the elimination of a water molecule to form the imidazole ring. acs.org
In the case of condensation with aldehydes (the Weidenhagen reaction), the reaction is believed to proceed through the following steps:
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine).
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon.
Aromatization: The resulting cyclic intermediate, a dihydrobenzimidazole, undergoes oxidation to yield the final aromatic benzimidazole product. The oxidant can be atmospheric oxygen or an added reagent. nih.gov
The key intermediates in these pathways are the monoacyl-o-phenylenediamine (for carboxylic acid condensation) and the Schiff base/dihydrobenzimidazole (for aldehyde condensation).
Catalysts and reaction conditions play a pivotal role in controlling the efficiency, selectivity, and environmental impact of benzimidazole synthesis. nih.govsemanticscholar.orgresearchgate.net
Catalysts: A wide variety of catalysts have been developed to promote the condensation reaction. Lewis acid catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), are effective in activating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. beilstein-journals.org Theoretical calculations suggest that electron-rich aldehydes coordinate more effectively to the catalyst, promoting the reaction. beilstein-journals.org Nanoparticle-based catalysts, including those made from ZnO, Fe₂O₃, and TiO₂, have also been employed. nih.govsemanticscholar.orgrsc.org Their proposed role is often to activate both the aldehyde and the intermediate imine, thereby accelerating the cyclization and oxidation steps. nih.govsemanticscholar.org In more advanced applications, such as the regioselective synthesis of N-arylbenzimidazoles, palladium catalysts with specific phosphine (B1218219) ligands (e.g., BrettPhos) are used to control a cascade of C-N bond-forming reactions, allowing for predictable and selective outcomes. acs.orgnih.gov
The table below summarizes the influence of various catalytic systems.
| Catalyst Type | Example(s) | Role in Mechanism |
| Lewis Acids | Er(OTf)₃, MgCl₂·6H₂O | Activation of aldehyde carbonyl group. nih.govbeilstein-journals.org |
| Nanoparticles | nano-Fe₂O₃, ZnO NPs | Activation of aldehyde and imine intermediates. semanticscholar.orgrsc.org |
| Palladium Complexes | Pd/BrettPhos | Control of regioselectivity in cascade C-N couplings. acs.orgnih.gov |
| Brønsted Acids | p-Toluenesulfonic acid | Protonation and activation of intermediates. rsc.org |
Regioselectivity and Stereoselectivity in Amino-Hydroxymethylbenzimidazole Synthesis
The synthesis of specifically substituted benzimidazoles, such as this compound, necessitates precise control over the regiochemistry of the cyclization reaction. The final substitution pattern on the benzene ring is determined by the choice of the starting materials, particularly the substituted o-phenylenediamine precursor. While literature detailing the stereoselective synthesis of the parent this compound is limited due to its achiral nature, the principles of regiocontrol are well-established in benzimidazole chemistry and are directly applicable. Stereoselectivity becomes a critical consideration in the synthesis of its chiral derivatives.
Regioselectivity:
The regiochemical outcome in the synthesis of a 5-substituted benzimidazole is primarily dictated by the structure of the diamine starting material. To obtain a 5-amino substituted benzimidazole, the cyclization reaction must be performed on a 1,2,4-triaminobenzene derivative. The condensation with a suitable C1 synthon, such as glycolic acid or its derivatives to form the 2-(hydroxymethyl) group, can theoretically lead to two possible regioisomers: the 5-amino and the 6-amino benzimidazole.
However, the electronic and steric properties of the substituents on the diamine ring can direct the cyclization to favor one isomer over the other. In the case of 1,2,4-triaminobenzene, the amino groups have different nucleophilicities, which can be exploited to achieve regioselectivity. The reaction typically proceeds via the condensation of the more nucleophilic amino groups. Protecting group strategies are often employed to block certain amino groups and force the cyclization to occur at the desired positions, thus ensuring the formation of the intended regioisomer.
A common strategy involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde, carboxylic acid, or other electrophiles. The regioselectivity is locked in by the substitution pattern of the diamine. For instance, the synthesis of 5-amino-6-methyl benzimidazolone is achieved by starting with 3,4-diaminotoluene, where the positions of the methyl and amino groups predetermine the final substitution pattern of the product. google.com Similarly, the synthesis of a protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been reported starting from 3,4-diaminobenzoic acid, which secures the substituent at the 5-position. researchgate.net
The influence of the starting diamine on the regiochemical outcome is a foundational principle in benzimidazole synthesis. rsc.org Various catalytic systems and reaction conditions have been developed to optimize these condensations, often achieving high regioselectivity and yields. rsc.orgacs.org
| Starting Diamine | C1 Synthon | Resulting Regioisomer(s) | Key Factor for Regioselectivity |
| 4-Nitro-1,2-phenylenediamine | Glycolic Acid | 5-Nitro-2-(hydroxymethyl)benzimidazole | Pre-defined substitution on the diamine ring |
| 4-Chloro-1,2-phenylenediamine | Benzaldehyde | 5-Chloro-2-phenylbenzimidazole | Pre-defined substitution on the diamine ring |
| 1,2,4-Triaminobenzene (protected) | Glycolic Acid Derivative | This compound | Use of protecting groups to direct cyclization |
| 3,4-Diaminotoluene | Urea | 5-Methylbenzimidazolone | Pre-defined substitution on the diamine ring |
Stereoselectivity:
The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes highly relevant in the synthesis of its derivatives where a stereocenter is introduced. This can occur through several pathways:
Modification of the Hydroxymethyl Group: The hydroxyl group at the C2 position can be used as a handle for further reactions. For example, an asymmetric reaction at the methylene (B1212753) carbon adjacent to the hydroxyl group could create a chiral center.
Derivatization of the Amino Group: Asymmetric synthesis could be employed to introduce chiral substituents onto the 5-amino group.
Planar Chirality: In more complex derivatives, particularly those with bulky substituents that restrict rotation, planar chirality may arise. The synthesis of such molecules would require asymmetric methods to control the spatial arrangement of the substituents. researchgate.net
While research specifically targeting the asymmetric synthesis of derivatives of this compound is not extensively documented, general methodologies for the enantioselective functionalization of the benzimidazole core have been developed. nih.govresearchgate.net These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, methods for the asymmetric α-amination of 1,3-dicarbonyl compounds have been developed using chiral 2-aminobenzimidazole-derived organocatalysts, demonstrating the utility of the benzimidazole scaffold in stereoselective transformations. researchgate.net Such principles could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.
| Type of Selectivity | Relevance to this compound | Synthetic Strategy Example |
| Regioselectivity | Crucial for synthesis of the parent compound | Use of 1,2,4-triaminobenzene derivatives with protecting groups to ensure 5-amino substitution. |
| Stereoselectivity | Relevant only for the synthesis of chiral derivatives | Asymmetric catalysis to introduce a chiral center, e.g., via modification of the C2-hydroxymethyl group. |
Iii. Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Hydroxymethyl Benzimidazole Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Amino-2-(hydroxymethyl)benzimidazole in solution. nih.gov ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for detailed structural assignments. researchgate.net
In a typical ¹H NMR spectrum, the aromatic protons of the benzimidazole (B57391) ring would appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons (H-4, H-6, and H-7) are influenced by the electronic effects of the amino group at the C-5 position. The methylene (B1212753) protons (-CH₂OH) adjacent to the imidazole (B134444) ring are expected to produce a singlet at approximately 4.0-5.0 ppm. researchgate.net The protons of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the imidazole N-H proton, are labile and their signals can be broad, appearing over a wide range of chemical shifts depending on the solvent, concentration, and temperature.
¹³C NMR spectroscopy complements the proton data, with the aromatic carbons resonating between 110-145 ppm. nih.gov The C-2 carbon, attached to the hydroxymethyl group and two nitrogen atoms, typically appears further downfield (~150 ppm). nih.gov The methylene carbon (-CH₂OH) signal is expected in the aliphatic region of the spectrum.
A significant aspect of the NMR analysis of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms of the imidazole ring. nih.govbeilstein-journals.org This exchange can lead to time-averaged signals, where chemically distinct positions in the static molecule (e.g., C-4 and C-7) become magnetically equivalent on the NMR timescale. nih.gov Dynamic NMR (DNMR) studies can be employed to measure the rate of this proton transfer. nih.gov Furthermore, conformational analysis, particularly regarding the rotation around the C2-CH₂OH bond, can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information on through-space proximity of protons. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C2 | - | ~150-155 | Chemical shift is sensitive to substitution and tautomeric equilibrium. nih.gov |
| -CH₂OH | ~4.8 | ~55-60 | Methylene group adjacent to the imidazole ring. |
| C4 | ~7.4 | ~115 | May be averaged with C7 due to tautomerism. nih.gov |
| C5 | - | ~130-135 | Carbon bearing the amino group. |
| C6 | ~6.8 | ~110 | May be averaged with C5 due to tautomerism. nih.gov |
| C7 | ~7.2 | ~118 | May be averaged with C4 due to tautomerism. nih.gov |
| C3a/C7a (bridgehead) | - | ~135-145 | Bridgehead carbons, may appear as two distinct signals or an average depending on tautomerism. nih.gov |
| N1-H | Broad, variable | - | Position depends on solvent and H-bonding. |
| C5-NH₂ | Broad, variable | - | Position depends on solvent and H-bonding. |
| -OH | Broad, variable | - | Position depends on solvent and H-bonding. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups within this compound and probing the nature of its hydrogen bonding interactions. atlantis-press.comnih.gov These techniques are complementary and provide a detailed vibrational fingerprint of the molecule.
The FTIR and Raman spectra are characterized by specific bands corresponding to the stretching and bending vibrations of the molecule's constituent bonds.
N-H and O-H Stretching: The amino (-NH₂) and imidazole (N-H) groups give rise to stretching vibrations typically observed in the 3300-3500 cm⁻¹ region. atlantis-press.com The O-H stretching vibration of the hydroxymethyl group also appears in this region, often as a broad band due to its involvement in hydrogen bonding. mdpi.com The presence and nature of hydrogen bonds significantly influence the position and shape of these bands; stronger hydrogen bonds lead to a broadening and a shift to lower frequencies (red-shift). ustc.edu.cnsemanticscholar.org
C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. researchgate.net
Benzimidazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are observed in the 1400-1650 cm⁻¹ region.
N-H and O-H Bending: The scissoring vibration of the -NH₂ group is typically seen around 1600-1650 cm⁻¹. atlantis-press.com In-plane bending vibrations for N-H and O-H groups occur in the 1200-1400 cm⁻¹ range.
C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1000-1085 cm⁻¹ region of the IR spectrum.
By comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. atlantis-press.comnih.gov This correlative approach is particularly useful for understanding how intermolecular hydrogen bonds between the amino, hydroxyl, and imidazole N-H groups influence the vibrational landscape of the molecule in the solid state. ustc.edu.cn
Table 2: Key Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| -OH (hydroxyl) | Stretching (ν) | 3200-3500 (Broad) | Position and width are highly sensitive to hydrogen bonding. mdpi.com |
| -NH (imidazole) | Stretching (ν) | 3300-3450 | Involved in intermolecular hydrogen bonding. |
| -NH₂ (amino) | Asymmetric Stretch (ν) | ~3450 | Characteristic of primary amines. atlantis-press.com |
| -NH₂ (amino) | Symmetric Stretch (ν) | ~3350 | Characteristic of primary amines. atlantis-press.com |
| C-H (aromatic) | Stretching (ν) | 3000-3100 | Typically weak to medium intensity. |
| C-H (aliphatic -CH₂) | Stretching (ν) | 2850-2960 | Aliphatic C-H vibrations. |
| C=N / C=C (ring) | Stretching (ν) | 1400-1650 | Skeletal vibrations of the benzimidazole ring. |
| -NH₂ (amino) | Bending (δ) | 1600-1650 | Scissoring vibration. atlantis-press.com |
| C-O (primary alcohol) | Stretching (ν) | 1000-1085 | Strong band in the IR spectrum. |
X-ray Crystallography and Crystal Engineering of this compound Derivatives
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. researchgate.net For derivatives of this compound, SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. scispace.comsemanticscholar.org
The analysis of a suitable single crystal reveals the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom within the asymmetric unit. nih.gov This information allows for the complete elucidation of the molecular geometry. For example, it can confirm the planarity of the benzimidazole ring system and determine the orientation of the hydroxymethyl and amino substituents relative to the ring. researchgate.netnih.gov In cases where chiral centers are present in derivatives, SCXRD can be used for the absolute configuration determination. nih.gov
Table 3: Illustrative Crystallographic Data for a Substituted Benzimidazole Derivative.
| Parameter | Example Value | Description |
| Chemical Formula | C₈H₉N₃ | Molecular formula of the compound in the crystal. nih.gov |
| Formula Weight | 147.18 g/mol | Molar mass of the compound. nih.gov |
| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. nih.gov |
| Space Group | P2₁/c | Describes the symmetry elements of the crystal. |
| a, b, c (Å) | a = 5.91, b = 8.82, c = 14.84 | Dimensions of the unit cell. nih.gov |
| α, β, γ (°) | α = 90, β = 100.1, γ = 90 | Angles of the unit cell. nih.gov |
| Volume (ų) | 762.08 | Volume of the unit cell. nih.gov |
| Z | 4 | Number of molecules per unit cell. nih.gov |
| Density (calculated) | 1.28 g/cm³ | Calculated density of the crystal. |
Note: Data presented is for the related compound 5-Amino-1-methyl-1H-benzimidazole as a representative example. nih.gov
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions, which can be meticulously analyzed using crystallographic data. nih.gov The most significant of these are hydrogen bonds and π-π stacking interactions. rsc.org
Hydrogen Bonding: The molecule is rich in hydrogen bond donors (imidazole N-H, amino -NH₂, hydroxyl -OH) and acceptors (imidazole N, amino N, hydroxyl O). This functionality allows for the formation of extensive and robust hydrogen-bonding networks. chemrevlett.com For instance, N-H···N hydrogen bonds can link molecules into chains or dimers, a common motif in benzimidazoles. nih.gov The amino and hydroxyl groups can participate in further interactions, creating complex three-dimensional architectures.
Supramolecular Synthons: The recurring and predictable patterns of intermolecular interactions are known as supramolecular synthons. In benzimidazole systems, common synthons include the N-H···N catemer or dimer. The presence of additional functional groups in this compound allows for the formation of more complex and heteromeric synthons, such as those involving O-H···N or N-H···O interactions, which direct the assembly of the molecules into a specific crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering. Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, stability, and melting point. For a molecule like this compound, with its multiple hydrogen bonding sites, the potential for forming different hydrogen-bonding networks and packing arrangements makes polymorphism a distinct possibility. nih.gov Each polymorph would represent a different energetic minimum in the crystal lattice landscape.
Co-crystallization is another strategy within crystal engineering used to modify the properties of a solid. This involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline phase where both components are present in a stoichiometric ratio. By selecting coformers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design novel supramolecular synthons and create co-crystals with tailored properties. Studies in this area would explore the potential of this compound to form co-crystals, thereby expanding its solid-state chemistry.
Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., Quantitative Structure-Retention Relationship (QSRR) applications)
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purity assessment of this compound and for the analysis of complex mixtures containing this compound. nih.govresearchgate.net HPLC methods can be developed to separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate quantification and purity determination. nih.gov
Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach that correlates the chromatographic retention of a compound with its structural and physicochemical properties, described by molecular descriptors. nih.govekb.eg QSRR is a powerful tool for understanding the chromatographic behavior of a series of related compounds, such as benzimidazole derivatives. researchgate.net
In a QSRR study, a set of benzimidazole derivatives would be analyzed under specific chromatographic conditions to determine their retention times. ekb.eg Simultaneously, a variety of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), are then used to build a mathematical model that links the descriptors to the observed retention. ekb.egresearchgate.net
QSRR models can be used to:
Predict the retention times of new or un-synthesized benzimidazole derivatives. nih.gov
Provide insights into the molecular mechanisms of separation on a given chromatographic column. bohrium.com
Optimize chromatographic separation conditions with fewer experiments. nih.gov
Estimate lipophilicity (logP), as retention in reversed-phase HPLC is often strongly correlated with this property. ekb.eg
For this compound, descriptors such as molecular weight, polar surface area (PSA), and calculated logP would be key parameters influencing its retention behavior in reversed-phase HPLC.
Table 4: Examples of Molecular Descriptors Used in QSRR Studies of Benzimidazole Derivatives.
| Descriptor Class | Example Descriptor | Description | Relevance to Retention |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Affects size and diffusion, can correlate with retention in size-exclusion or RP-HPLC. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Relates to molecular shape and surface area, influencing interactions with the stationary phase. |
| Electronic | Dipole Moment (DM) | A measure of the overall polarity of the molecule. researchgate.net | Influences polar interactions with the stationary and mobile phases. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. | Larger surface area can lead to stronger van der Waals interactions and longer retention. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | A primary determinant of retention in reversed-phase chromatography. ekb.eg |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to engage in charge-transfer interactions. |
Iv. Theoretical and Computational Chemistry Applied to 5 Amino 2 Hydroxymethyl Benzimidazole
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com It is used to calculate molecular geometries, energies, and other ground-state properties. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states, making it suitable for predicting spectroscopic properties like UV-Vis spectra. sciencepublishinggroup.com
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. nih.gov
For benzimidazole derivatives, DFT calculations show that the HOMO is often localized on the electron-rich benzimidazole ring system, particularly influenced by electron-donating substituents. nih.gov In 5-Amino-2-(hydroxymethyl)benzimidazole, the amino group at the 5-position is expected to contribute significantly to the HOMO electron density. The LUMO, conversely, is typically distributed across the π-conjugated system of the fused rings. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~3.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sciencepublishinggroup.com |
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. atlantis-press.com For benzimidazole systems, these transitions are typically π → π* in nature, originating from the conjugated ring system. The calculated absorption maxima (λmax) can be compared with experimental spectra to confirm molecular structure and understand electronic properties. nih.gov
NMR Spectroscopy: DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict 1H and 13C NMR chemical shifts. nih.gov By comparing calculated shifts with experimental data, it is possible to confirm the structure and investigate phenomena like tautomerism. nih.govencyclopedia.pub
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.govatlantis-press.com These theoretical spectra aid in the assignment of experimental FT-IR and Raman bands to specific molecular motions, such as C-N stretching, N-H bending, or O-H stretching from the hydroxymethyl group. A good correlation between calculated and experimental spectra validates the computed geometry. atlantis-press.com
| Spectroscopic Technique | Parameter | Typical Focus of Calculation |
|---|---|---|
| UV-Vis | λmax (Absorption Maximum) | Prediction of π → π* and n → π* electronic transitions. |
| NMR | δ (Chemical Shift) | Calculation of 1H and 13C chemical shifts to aid in structural elucidation. nih.gov |
| FT-IR / Raman | Wavenumber (cm-1) | Assignment of vibrational modes (stretching, bending) to observed spectral bands. nih.gov |
Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pubresearchgate.net For this compound, this results in two primary tautomers: 5-Amino-2-(hydroxymethyl)-1H-benzimidazole and 6-Amino-2-(hydroxymethyl)-1H-benzimidazole.
DFT calculations are employed to determine the relative energies and thermodynamic stabilities of these tautomers. nih.gov By calculating the ground-state energies, researchers can predict the predominant tautomeric form in different environments (gas phase or solution). Furthermore, transition state calculations can elucidate the energy barrier for the interconversion between tautomers. Conformational analysis also involves studying the rotation around the C2-CH2OH bond to identify the most stable orientation of the hydroxymethyl group.
| Tautomer Name | Description | Computational Investigation |
|---|---|---|
| 5-Amino-2-(hydroxymethyl)-1H-benzimidazole | Proton is on the nitrogen atom distal to the amino group. | DFT is used to calculate the relative energies to predict the most stable form and the energy barrier for interconversion. nih.gov |
| 6-Amino-2-(hydroxymethyl)-1H-benzimidazole | Proton is on the nitrogen atom proximal to the amino group. |
DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors derived from conceptual DFT. These global reactivity indices are calculated from the energies of the frontier molecular orbitals. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net
Electronic Chemical Potential (μ): Indicates the "escaping tendency" of electrons from a system.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
These descriptors help predict how this compound will behave in chemical reactions, identifying whether it is more likely to act as a nucleophile or an electrophile. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing further insight into reactive sites. biointerfaceresearch.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates low reactivity and high stability. researchgate.net |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |
| Global Electrophilicity (ω) | μ2 / 2η | Indicates the ability of a species to accept electrons. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Flexibility: Analyze the rotational freedom of the hydroxymethyl and amino groups and the flexibility of the benzimidazole ring system itself.
Study Solvation: Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and form hydrogen bonds with the amino, hydroxymethyl, and imidazole nitrogen groups.
Investigate Intermolecular Interactions: Model the interaction of the molecule with other molecules, such as another benzimidazole unit or a biological macromolecule, to understand aggregation behavior or binding dynamics. mdpi.com Analysis of the simulation trajectory can reveal stable hydrogen bonds and other non-covalent interactions that persist over time. researchgate.net
Molecular Docking Studies for Exploring Interaction Patterns with Macromolecular Systems
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein or nucleic acid. researchgate.netdovepress.com This method is crucial in drug discovery for identifying potential drug candidates.
For this compound, docking studies can be performed to explore its potential as an inhibitor for various enzymes. The molecule's functional groups are key to its interaction patterns:
The benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's active site. nih.gov
The imidazole N-H group and the 5-amino group can act as hydrogen bond donors.
The imidazole nitrogen atom and the oxygen atom of the hydroxymethyl group can act as hydrogen bond acceptors.
The hydroxymethyl group provides an additional site for hydrogen bonding, potentially enhancing binding affinity and specificity.
Docking simulations score different binding poses based on factors like intermolecular forces, providing a binding energy value that estimates the stability of the ligand-receptor complex. mdpi.comnih.gov These studies provide a structural hypothesis for how the molecule might interact with a biological target, guiding further experimental investigation. nih.gov
| Functional Group | Potential Interaction Type | Example Protein Residue |
|---|---|---|
| Benzimidazole Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr) |
| Imidazole N-H / Amino N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |
| Imidazole N / Hydroxymethyl O | Hydrogen Bond Acceptor | Serine (Ser), Arginine (Arg) |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activities (QSAR). nih.gov These models are predicated on the principle that the properties and activities of a chemical are intrinsically linked to its molecular structure. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the characteristics of new or untested compounds, thereby streamlining the discovery and development process in various scientific fields. nih.gov
While specific QSPR or QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how the structural parameters of a molecule like this compound could be correlated with its properties and for providing mechanistic insights.
The general approach in these studies involves calculating a variety of molecular descriptors that encompass different aspects of the molecular structure. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, and energies of frontier molecular orbitals (e.g., HOMO and LUMO). researchgate.net
Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, including its size and shape.
Physicochemical Descriptors: These include properties like lipophilicity (log P) and polarity, which influence the compound's behavior in different environments. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.
Once these descriptors are calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR) are employed to develop a mathematical model that links a particular property or activity to a combination of these descriptors. nih.govresearchgate.net
For instance, a hypothetical QSPR study on a series of substituted benzimidazoles, including this compound, could aim to predict a non-biological property such as its retention time in a chromatography column or its solubility in a particular solvent. The resulting model might reveal that the property is strongly correlated with a combination of its polarity and molecular volume.
A representative set of molecular descriptors that would be relevant in a QSPR/QSAR study of benzimidazole derivatives is presented in the table below. These descriptors are fundamental to establishing the relationship between structure and property.
| Descriptor Category | Specific Descriptor | Description | Potential Influence on Properties |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. | Relates to the molecule's ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | |
| Physicochemical | Log P (Partition Coefficient) | The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. | Indicates the lipophilicity or hydrophilicity of the molecule. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and intermolecular forces. | |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A basic descriptor of the size of the molecule. |
| Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Can be related to properties like boiling point and viscosity. |
These QSPR and QSAR models, once validated, can offer profound mechanistic insights. For example, if a model for a particular property is heavily dependent on electronic descriptors like HOMO and LUMO energies, it would suggest that the property is governed by the molecule's electronic interactions. Conversely, a strong correlation with steric descriptors would imply that the size and shape of the molecule are the dominant factors.
V. Photophysical Properties and Optoelectronic Applications of 5 Amino 2 Hydroxymethyl Benzimidazole Derivatives
Fluorescence Spectroscopy and Luminescence Studies
Fluorescence spectroscopy is a powerful tool to probe the excited-state behavior of molecules. For derivatives of 5-Amino-2-(hydroxymethyl)benzimidazole, their fluorescence characteristics are largely governed by processes such as intramolecular charge transfer, and they are highly sensitive to the surrounding environment.
Upon photoexcitation, many benzimidazole (B57391) derivatives bearing electron-donating groups exhibit Intramolecular Charge Transfer (ICT). acs.orgchinayyhg.com This process involves the transfer of electron density from the electron-rich amino group to the electron-deficient benzimidazole ring system. In protonated forms of related amino-substituted 2-(hydroxyphenyl)benzimidazole derivatives, electronic excitation can lead to a twisted intramolecular charge transfer (TICT) state. acs.org This process is often associated with a large-amplitude rotational motion and can be dependent on the polarity and viscosity of the solvent. acs.org
For some derivatives, the ICT process is coupled with an excited-state intramolecular proton transfer (ESIPT), leading to a non-fluorescent charge-transfer tautomer. acs.org This coupled process involves the transfer of a proton, typically from a hydroxyl group, to the benzimidazole nitrogen, facilitated by the initial charge transfer. While this compound lacks the specific hydroxyphenyl group for the classic ESIPT process seen in those derivatives, the interplay between the amino and hydroxymethyl groups with the benzimidazole core is expected to facilitate ICT upon excitation.
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a hallmark of compounds exhibiting significant changes in their dipole moment upon electronic excitation, a characteristic feature of ICT states. Studies on various benzimidazole derivatives have demonstrated their sensitivity to the solvent environment. nih.gov The fluorescence emission of these compounds can show a noticeable shift in wavelength with varying solvent polarity. This is because solvents with different polarities can stabilize the ground and excited states of the molecule to different extents. A reversal in solvatochromism has been observed in some Schiff base derivatives, where the direction of the spectral shift changes between non-polar and polar solvents, highlighting the complexity of solvent-solute interactions. nih.gov Given the expected ICT character of this compound, its absorption and emission spectra are predicted to be sensitive to the polarity of the medium.
Table 1: Photophysical Data for a Related Benzimidazole Derivative
| Compound | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) |
| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (in CH2Cl2) | 305, 355 | 540 |
Data extracted from a study on a fluorescent probe for phosgene (B1210022) detection. nih.gov
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions. Studies on benzimidazoles have shown that their fluorescence can be quenched by molecules like chlorinated methanes. niscpr.res.in The mechanism of this quenching is often attributed to the formation of a charge-transfer type complex between the excited benzimidazole and the quencher molecule. niscpr.res.in The efficiency of quenching can be dependent on the polarity of the solvent, with higher quenching rates observed in more polar environments due to the stabilization of the charge-transfer complex. niscpr.res.in While specific studies on the quenching mechanisms and exciplex formation of this compound are not available, it is plausible that its fluorescence can be quenched by electron-deficient molecules through similar charge-transfer interactions.
Absorption Spectroscopy and Electronic Transitions
The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For 2-aminobenzimidazole (B67599), the absorption spectrum is influenced by the solvent and pH. niscpr.res.in The electronic transitions in benzimidazole derivatives are typically π-π* transitions within the aromatic system. The presence of the amino and hydroxymethyl substituents on the benzimidazole core of this compound will influence the energies of these transitions. The amino group, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to the unsubstituted benzimidazole. The absorption spectrum of 5′-amino-2-(2′-hydroxyphenyl)benzimidazole in dichloromethane (B109758) shows absorption maxima at 305 nm and 355 nm. nih.gov
Development of Fluorescent Probes and Sensors
The sensitivity of the fluorescence of benzimidazole derivatives to their environment makes them attractive candidates for the development of fluorescent probes and sensors. A notable example is the use of 5′-amino-2-(2′-hydroxyphenyl)benzimidazole as a fluorescent probe for the detection of phosgene. nih.govrsc.org The introduction of the amino group in this derivative led to a significant red-shift in the emission, and its interaction with phosgene resulted in a ratiometric change in the fluorescence signal, allowing for sensitive and selective detection. nih.gov The ability of benzimidazole derivatives to act as ligands for metal ions also opens up possibilities for the development of fluorescent sensors for cations. Although specific applications of this compound as a fluorescent probe have not been reported, its structural features suggest potential in this area.
Metal Ion Sensing Mechanisms
Benzimidazole derivatives have been extensively developed as fluorescent chemosensors for the detection of various metal ions. elsevierpure.comiitrpr.ac.in The sensing mechanism is typically based on the interaction between the benzimidazole moiety and the target metal ion, which modulates the photophysical properties of the molecule, leading to a detectable optical response such as a change in fluorescence intensity or a spectral shift.
The nitrogen atoms within the imidazole (B134444) ring of the benzimidazole structure act as effective coordination sites for metal ions. rsc.org Upon binding with a metal ion, several processes can occur to alter the fluorescence output:
Photoinduced Electron Transfer (PET): In the unbound state, a fluorophore might be quenched by a nearby electron-donating group through a PET process. When a metal ion binds to the receptor part of the sensor, it lowers the energy level of the donor's frontier orbital, inhibiting the PET process and causing a "turn-on" fluorescence response. A novel benzimidazole-based probe was designed to selectively recognize Co²⁺ through a PET-induced fluorescence quenching mechanism. mdpi.com
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): Some benzimidazole derivatives exhibit ESIPT, which results in a large Stokes shift. The binding of a metal ion can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to fluorescence quenching or the appearance of a new, blue-shifted emission band, enabling ratiometric detection. rsc.org
Complexation and Conformational Changes: The coordination of a metal ion can lead to the formation of a more rigid molecular structure. This increased rigidity can reduce non-radiative decay pathways, resulting in fluorescence enhancement. Conversely, complexation with paramagnetic metal ions like Cu²⁺ often leads to fluorescence quenching due to enhanced intersystem crossing. rsc.orgresearchgate.net
For instance, certain benzimidazole-based conjugated polyelectrolytes have demonstrated high selectivity and sensitivity for specific metal ions in aqueous solutions. One such polymer showed excellent selectivity for Fe³⁺, while its counterpart was effective in detecting Sn²⁺. researchgate.net Another study developed a benzimidazole-derived sensor that could differentially detect Cu²⁺ and Zn²⁺; it exhibited fluorescence quenching for Cu²⁺ and a ratiometric turn-on response for Zn²⁺. rsc.org The versatility of these mechanisms allows for the rational design of sensors tailored for specific metal ions, a principle that can be applied to derivatives of this compound.
Anion Recognition and Sensing
The benzimidazole scaffold is also a highly effective recognition unit for anions, primarily through the formation of hydrogen bonds between the N-H protons of the imidazole ring and the anion. This interaction alters the electronic properties of the molecule, resulting in a measurable optical signal.
The sensing mechanism can be fine-tuned by attaching different functional groups to the benzimidazole core. For example, integrating a BODIPY (boron-dipyrromethene) fluorophore with a benzimidazole unit creates a powerful colorimetric and fluorescent sensor. mdpi.comsemanticscholar.org In one study, a BODIPY-benzimidazole derivative was synthesized for anion sensing. mdpi.com The compound exhibited a distinct color change from pink to yellow specifically upon interaction with the hydrogen sulfate (B86663) anion (HSO₄⁻) in an aqueous acetonitrile (B52724) solution, while other anions induced no perceptible change. mdpi.com This selectivity is attributed to the protonation of the benzimidazole NH group by the acidic HSO₄⁻ anion. mdpi.com
The interaction between the sensor and the anion can lead to different fluorescence responses:
Fluorescence Quenching ("Turn-off"): Anion binding can enhance non-radiative decay processes or trigger a photoinduced electron transfer (PET) mechanism, leading to a decrease in fluorescence intensity.
Fluorescence Enhancement ("Turn-on"): The binding of an anion can increase the rigidity of the sensor molecule, restricting intramolecular rotations and vibrations. This reduces non-radiative decay pathways and enhances fluorescence emission.
A study on a benzimidazole-based receptor demonstrated its ability to first bind with Cu²⁺ ions, which quenched its fluorescence. The resulting complex then acted as a selective sensor for the dihydrogen phosphate (B84403) anion (H₂PO₄⁻) through a metal displacement approach, which restored the fluorescence. elsevierpure.comresearchgate.net This highlights the sophisticated sensing strategies that can be developed using benzimidazole derivatives.
| Anion | Observed Response | Sensing Mechanism | Reference Compound |
|---|---|---|---|
| HSO₄⁻ | Color change (pink to yellow) | Protonation of Benzimidazole NH | BODIPY-Benzimidazole Derivative mdpi.com |
| H₂PO₄⁻ | Fluorescence restoration | Cu²⁺ displacement | Benzimidazole-dipodal receptor complex elsevierpure.com |
Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
Benzimidazole derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent thermal stability and versatile electronic properties. rsc.org Their inherent electron-deficient nature makes them particularly suitable for use as electron-transporting materials, host materials, and emitters, especially for blue light emission. nih.govdrpress.org
Host Materials: For high-efficiency phosphorescent OLEDs (PHOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs, the host material must have a high triplet energy to effectively confine the excitons on the guest emitter molecules. Benzimidazole derivatives, often combined with electron-donating units like carbazole (B46965) to create bipolar host materials, fulfill this requirement. acs.orgnih.govacs.org Bipolar hosts facilitate balanced transport of both holes and electrons within the emissive layer, which improves device efficiency and reduces efficiency roll-off at high brightness. acs.orgacs.org For example, a carbazole/benzimidazole-based molecule, p-CbzBiz, when used as a host for a green phosphorescent emitter, enabled an OLED with a maximum external quantum efficiency (EQE) of 21.8%. nih.gov
Emitters: The wide energy gap of benzimidazole derivatives can be tuned through molecular design to achieve emission across the visible spectrum, with particular success in the challenging deep-blue region. rsc.orgnih.gov By attaching chromophores like pyrene (B120774) to the benzimidazole core, researchers have created novel blue emitters. nih.govnsf.gov The design often incorporates bulky groups to induce steric hindrance, which disrupts intermolecular aggregation and prevents fluorescence quenching in the solid state, leading to pure and efficient electroluminescence. nih.gov A non-doped OLED using a pyrene-benzimidazole derivative as the emitter achieved a maximum EQE of 4.3% with pure blue emission coordinates (CIE of 0.1482, 0.1300). nih.govnsf.gov
Electron-Transporting Materials (ETMs): The high electron mobility of benzimidazole-based molecules makes them excellent ETMs in multi-layer OLED devices. nih.gov They facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, helping to achieve charge balance and high recombination efficiency.
The combination of an electron-donating 5-amino group and a hydroxymethyl group in the core structure of this compound provides a versatile platform. Derivatives based on this structure could be engineered to function as ambipolar single-layer blue-emitting materials or as highly effective hosts for phosphorescent emitters, contributing to the development of simpler, more efficient, and longer-lasting OLED displays and lighting solutions. nycu.edu.tw
| Derivative Type | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color (CIE x, y) |
|---|---|---|---|---|
| Pyrene-Benzimidazole nih.govnsf.gov | Emitter (non-doped) | 4.3 | 290 | Blue (0.1482, 0.1300) |
| Carbazole-Benzimidazole (p-CbzBiz) nih.gov | Host (for green PHOLED) | 21.8 | N/A | Green |
| Carbazole-π-Imidazole (BCzB-PPI) nih.gov | Emitter (non-doped) | 4.43 | 11,364 | Deep Blue (0.159, 0.080) |
Vi. Electrochemical Behavior and Applications of 5 Amino 2 Hydroxymethyl Benzimidazole Systems
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. These methods provide insights into the thermodynamics and kinetics of electron transfer processes, the stability of electrochemically generated species, and the mechanisms of electrochemical reactions.
While specific cyclic voltammetry data for 5-Amino-2-(hydroxymethyl)benzimidazole is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on related benzimidazole (B57391) derivatives. The redox potentials of benzimidazoles are highly dependent on the nature and position of substituents on the bicyclic ring system. Generally, the benzimidazole nucleus can undergo both oxidation and reduction, although the potentials at which these processes occur can be extreme in the absence of activating groups.
Electron-donating groups, such as the amino group at the 5-position, are expected to lower the oxidation potential of the benzimidazole ring, making it more susceptible to electron removal. This is due to the ability of the amino group to donate electron density to the aromatic system, stabilizing the resulting radical cation. Conversely, the hydroxymethyl group at the 2-position, being weakly electron-donating, is expected to have a less pronounced effect on the redox potential. The electron transfer processes for such compounds are often complex and can be coupled to proton transfer reactions, especially given the presence of the acidic N-H proton of the imidazole (B134444) ring and the amino and hydroxyl protons. The pH of the medium, therefore, plays a crucial role in the observed electrochemical behavior.
Studies on symmetrically substituted benzimidazole-phenol systems have demonstrated that the redox potential of the phenoxyl radical/phenol couple is lowered by the presence of the benzimidazole bridge, indicating its active participation in the proton-coupled electron transfer (PCET) process. rsc.org This highlights the ability of the benzimidazole moiety to mediate electron and proton transfer events.
Substituents play a pivotal role in modulating the electrochemical activity of the benzimidazole scaffold. The electronic effects of these groups—whether they are electron-donating or electron-withdrawing—directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictate the oxidation and reduction potentials, respectively.
The amino group at the 5-position in this compound is a strong electron-donating group through resonance. This donation of electron density increases the HOMO energy level, making the molecule easier to oxidize. In contrast, electron-withdrawing groups, such as a nitro group, would lower the HOMO energy, making oxidation more difficult, but would also lower the LUMO energy, facilitating reduction. researchgate.net For instance, in a comparative study of fluorinated benzimidazole derivatives, the number and position of fluorine atoms were shown to influence the oxidation potentials. usm.my
Table of Expected Substituent Effects on Redox Potentials of Benzimidazole Derivatives
| Substituent | Position | Electronic Effect | Expected Impact on Oxidation Potential | Expected Impact on Reduction Potential |
| Amino (-NH2) | 5 | Strong Electron-Donating | Decrease (Easier to Oxidize) | Increase (Harder to Reduce) |
| Hydroxymethyl (-CH2OH) | 2 | Weak Electron-Donating | Slight Decrease | Slight Increase |
| Nitro (-NO2) | 5 or 6 | Strong Electron-Withdrawing | Increase (Harder to Oxidize) | Decrease (Easier to Reduce) |
| Chloro (-Cl) | 5 or 6 | Inductively Withdrawing, Weakly Donating by Resonance | Increase | Decrease |
Electrocatalysis using Benzimidazole Derivatives
Benzimidazole derivatives have shown promise as components of electrocatalysts, particularly for the oxygen reduction reaction (ORR), which is a critical process in fuel cells and metal-air batteries. The nitrogen atoms within the benzimidazole structure can act as effective coordination sites for transition metals, leading to the formation of highly active catalytic centers.
Research on iron-nitrogen-carbon (Fe-N-C) catalysts derived from aminobenzimidazole has demonstrated significant electrocatalytic activity for the ORR in neutral media. nih.gov These catalysts, when incorporated into the cathodes of microbial fuel cells, have been shown to enhance the power output. nih.gov The onset potential for the ORR using catalysts derived from both benzimidazole and aminobenzimidazole was found to be around +0.270 V (vs. Ag/AgCl), which is substantially more positive than that of activated carbon, indicating a higher catalytic activity. nih.gov The presence of the amino group in the precursor material appears to contribute positively to the performance of the resulting catalyst.
Electrochemical Sensing Applications
The ability of benzimidazole derivatives to interact with various analytes, coupled with their electrochemical activity, makes them attractive candidates for the development of electrochemical sensors. The principle behind such sensors often relies on the change in the electrochemical signal of the benzimidazole moiety upon binding to the target analyte.
Benzimidazole-based systems have been employed for the electrochemical detection of a range of species. For example, cobalt(III) complexes incorporating benzimidazole-based ligands have been used for the nanomolar detection of guanine. mdpi.com In another application, a nanohybrid material was used to modify an electrode for the simultaneous electrochemical detection of the benzimidazole fungicides carbendazim (B180503) and thiabendazole. rsc.org
Furthermore, electrochemical sensors based on DNA have been developed to detect interactions with various molecules, including those with a benzimidazole core. acs.org The interaction of the benzimidazole derivative with DNA immobilized on an electrode surface can lead to a measurable change in the electrochemical signal, for instance, from an intercalated redox probe or from the DNA bases themselves. Given that this compound possesses functional groups capable of hydrogen bonding and potential intercalation into DNA, it could be a promising candidate for the development of electrochemical biosensors for probing DNA interactions or for the detection of specific DNA sequences. The amino and hydroxymethyl groups could enhance the binding affinity and specificity towards target molecules, thereby improving the sensitivity of the sensor.
Electrochemical Studies of DNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)
The interaction of small molecules with DNA is a fundamental area of research with implications for drug design and diagnostics. Electrochemical methods are particularly well-suited for studying these interactions as they can provide information on the binding mode, binding affinity, and the potential for the molecule to induce DNA damage. nih.gov Benzimidazole derivatives are known to interact with DNA through various non-covalent modes, primarily intercalation and groove binding. researchgate.net
Electrochemical studies can differentiate between these binding modes. For instance, when a molecule intercalates between the base pairs of DNA, the diffusion of the molecule to the electrode surface is hindered, leading to a decrease in the peak current in cyclic voltammetry. Additionally, a shift in the peak potential can be observed. In contrast, electrostatic and groove binding interactions may result in different changes to the voltammetric signal. researchgate.net
Studies on various 1H-benzimidazole derivatives have shown that their interaction with DNA can be monitored through changes in their oxidation signals. nih.gov For some derivatives, a higher signal was observed in the presence of double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA), suggesting a preference for the duplex structure. nih.gov The interaction of 2-(2-nitrophenyl)-1H-benzimidazole with DNA was studied using differential pulse voltammetry, where a decrease in the electrochemical signal and a shift to more negative potentials upon addition of DNA was indicative of an electrostatic interaction at low ionic strength. researchgate.net
The 5-amino and 2-hydroxymethyl substituents on the benzimidazole core of the title compound are expected to influence its interaction with DNA. The planar aromatic system is a prerequisite for intercalation, and the amino group, being electron-donating, can enhance the π-π stacking interactions with the DNA bases. Both the amino and hydroxymethyl groups can act as hydrogen bond donors and acceptors, facilitating binding in the major or minor grooves of the DNA helix. Therefore, this compound likely interacts with DNA through a combination of intercalation and groove binding, a hypothesis that could be rigorously tested using electrochemical techniques.
Vii. Supramolecular Chemistry and Polymer Science Involving 5 Amino 2 Hydroxymethyl Benzimidazole
Supramolecular Assembly and Self-Assembly of Benzimidazole (B57391) Derivatives
The inherent physicochemical properties of the benzimidazole core, combined with the specific functional groups of the 5-amino-2-(hydroxymethyl) derivative, drive its assembly into ordered supramolecular structures. researchgate.net These assemblies are governed by a combination of weak, non-covalent forces that collectively dictate the final morphology and properties of the material. researchgate.net
The self-assembly of benzimidazole derivatives like 5-Amino-2-(hydroxymethyl)benzimidazole is primarily directed by a trio of non-covalent interactions: hydrogen bonding, π-π stacking, and metal coordination.
Hydrogen Bonding: The benzimidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N). Furthermore, the this compound molecule possesses an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group, both of which are potent hydrogen-bonding sites. These groups can form extensive networks of intermolecular hydrogen bonds, such as N-H···N, O-H···N, and N-H···O interactions, which are crucial in the formation of chains, sheets, and more complex three-dimensional structures. nih.govnih.gov For instance, studies on similar phenol-substituted benzimidazoles have shown that O-H···N hydrogen bonding can lead to chain structures. nih.gov The interplay between these various hydrogen bonds plays a significant role in dictating the packing and stability of the resulting supramolecular architectures. rsc.orgrsc.orgresearchgate.net
π-π Stacking: The aromatic benzimidazole ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. researchgate.netrsc.org These interactions, which can be in face-to-face or edge-to-face arrangements, contribute significantly to the stability of the assembled structures. mdpi.com The strength of these interactions can be substantial, with calculated interaction energies for some benzimidazole derivatives ranging from -39.8 to -55.0 kJ mol⁻¹. nih.gov The planarity of the benzimidazole moiety is a key factor governing this molecular stacking. rsc.org These stacking interactions often work in concert with hydrogen bonding to create highly ordered crystalline lattices. rsc.orgresearchgate.net
Table 1: Key Non-Covalent Interactions in Benzimidazole Assemblies
| Interaction Type | Participating Groups in this compound | Typical Role in Assembly |
| Hydrogen Bonding | Imidazole (B134444) N-H, Imidazole N, Amino (-NH₂), Hydroxymethyl (-OH) | Formation of 1D chains, 2D sheets, and 3D networks. nih.govnih.gov |
| π-π Stacking | Aromatic Benzene (B151609) and Imidazole Rings | Stabilization of layered structures; works cooperatively with hydrogen bonding. researchgate.netrsc.org |
| Metal Coordination | Imidazole Nitrogens, Amino Nitrogen, Hydroxyl Oxygen | Linking units to form metal-organic complexes, coordination polymers, and MOFs. researchgate.netmdpi.com |
The multidentate ligand character of this compound makes it a promising candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. nih.gov
The design of MOFs using benzimidazole-based ligands often involves modifying the benzimidazole core with additional functional groups, such as carboxylates, to enhance connectivity. nih.govrsc.orgresearchgate.netsemanticscholar.org For example, the ligand 5-(benzimidazole-1-yl)isophthalic acid has been successfully used to synthesize novel MOFs with Cd(II), Zn(II), Co(II), and Ni(II). nih.govrsc.org These MOFs can exhibit interesting properties, such as fluorescence, making them useful for chemical sensing applications. nih.govrsc.orgglobethesis.com The synthesis is typically carried out under solvothermal conditions, where the metal salt and the organic ligand are heated in a suitable solvent system. nih.govresearchgate.net The choice of metal ion, ligand, and reaction conditions (e.g., temperature, solvent) plays a crucial role in determining the final topology and properties of the coordination polymer. globethesis.comrsc.orgresearchgate.net While direct synthesis using this compound is not extensively documented, its functional groups provide the necessary coordination sites to act as a versatile linker in the creation of new MOF architectures. nih.gov
The self-assembly of specifically designed benzimidazole derivatives can lead to the formation of complex, hierarchical nanostructures. Research has shown that a benzimidazole moiety conjugated with an amphiphilic L-glutamic amide can self-assemble into various morphologies depending on the conditions. nih.gov
Upon gel formation in organic solvents, this system can create one-dimensional (1D) structures like chiral nanofibers and nanotubes. nih.gov The introduction of metal ions can further guide the assembly into more intricate, hierarchical superstructures. For instance, the addition of certain metal salts like Cu(NO₃)₂ or Eu(NO₃)₃ can induce the formation of microflower and microtubular flower structures. nih.gov These findings highlight how the interplay of non-covalent interactions, particularly metal-benzimidazole coordination, can be harnessed to control the morphology of self-assembled materials from the nano- to the micro-scale. researchgate.net
Certain benzimidazole derivatives have been shown to act as low-molecular-weight organogelators (LMWGs), capable of forming supramolecular gels in various organic solvents. researchgate.netnih.gov Gelation occurs when the gelator molecules self-assemble into a three-dimensional network that immobilizes the solvent. nih.gov For benzimidazoles, this assembly is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net For example, a benzimidazole ligand functionalized with L-glutamic amide was assembled via a supramolecular gelation method in different organic solvents. researchgate.netnih.gov The resulting gels can exhibit stimuli-responsive behavior, such as a reversible gel-to-sol transition upon heating and cooling. nih.gov
Integration into Polymer Systems
The reactive amino and hydroxymethyl groups on this compound make it a valuable monomer for incorporation into various polymer backbones, imparting the desirable properties of the benzimidazole unit, such as high thermal stability and chemical resistance.
Polyimides (PIs): Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. researchgate.net Diamines are key monomers in the synthesis of polyimides. Amino-substituted benzimidazoles, which are structurally analogous to this compound, are used to create poly(benzimidazole-imide)s (PBIPIs). jlu.edu.cnbohrium.comspringerprofessional.de The synthesis typically follows a two-stage method where the benzimidazole-containing diamine is reacted with an aromatic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically converted into the final polyimide. researchgate.net
The incorporation of the rigid and thermally stable benzimidazole unit into the polyimide backbone can significantly enhance the polymer's glass transition temperature (Tg) and thermal decomposition temperature. researchgate.net For example, polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole (B165842), a related heterocyclic diamine, exhibit Tg values between 336°C and 369°C and are stable up to 530°C in a nitrogen atmosphere. researchgate.net The properties of these polymers can be tailored by selecting different dianhydride co-monomers. researchgate.netbohrium.com
Conjugated Polymers: Benzimidazole derivatives can be incorporated into the backbones of conjugated polymers, which are of interest for applications in electronics and optoelectronics. The N-H site in the benzimidazole ring can participate in N-C coupling reactions with activated aromatic halides to form high molecular weight linear polymers. acs.orgresearchgate.netacs.orgnih.gov These reactions, similar to those used for synthesizing poly(aryl ether)s, allow for the creation of polymers with high thermal stability and high glass transition temperatures. acs.orgacs.orgnih.gov For instance, a homopolymer containing 2H-benzimidazol-2-one units showed a remarkably high Tg of 348°C. acs.orgacs.orgnih.gov Additionally, benzimidazole-containing polymers can be designed as water-soluble conjugates for biomedical applications, for example, by linking them to carriers like HPMA. mdpi.com
Table 2: Properties of Polymers Derived from Benzimidazole-Related Monomers
| Polymer Type | Monomers | Key Properties | Reference |
| Poly(benzimidazole-imide) | 5-amino-2(p-aminophenyl) benzoxazole + Various Dianhydrides | Tg: 336-369°C; 5% Weight Loss Temp: >530°C (in N₂); Excellent solvent resistance. | researchgate.net |
| Poly(benzimidazolone sulfone) | 1H-Benzo[d]imidazol-2(3H)-one + Activated Aromatic Dihalide | Tg (Homopolymer): 348°C; High molecular weight; Good thermal stability. | acs.orgacs.orgnih.gov |
| Poly(benzimidazole imide) | 6-amino-2-(2′-methyl-4′-aminobenzene)-N-phenylbenzimidazol + Dianhydrides | Tg: up to 402°C; Excellent optical transparency. | bohrium.com |
Influence of Benzimidazole Units on Polymer Properties
The introduction of benzimidazole units into polymer chains, such as those of polyimides, significantly enhances their thermal, mechanical, and dielectric properties. mdpi.com The rigid, conjugated structure of the benzimidazole ring and its ability to form intermolecular hydrogen bonds contribute to these improvements. mdpi.comrsc.org
Thermal Stability: Polymers containing benzimidazole units exhibit exceptional thermal stability. mdpi.comrsc.org The rigid aromatic and heterocyclic rings restrict thermal motion and increase the energy required for decomposition. mdpi.com For instance, polyimides containing benzimidazole moieties show high decomposition temperatures (Td), often with a 5% weight loss temperature (Td5%) exceeding 500°C. mdpi.comrsc.org The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is also significantly elevated. rsc.org Studies have shown that incorporating benzimidazole units can increase the Tg of polyimides to well over 400°C, with some systems reaching as high as 450°C. mdpi.comrsc.org
Mechanical Strength: The rigidity of the benzimidazole unit and the strong intermolecular forces, including hydrogen bonding, lead to polymers with high mechanical strength and modulus. mdpi.comresearchgate.net Polyimides incorporating these units have demonstrated tensile strengths ranging from 118.9 MPa to 148.6 MPa and a tensile modulus from 2.7 GPa to 4.1 GPa. mdpi.com Even in foam structures, the presence of benzimidazole units enhances compressive strength, with values ranging from 0.30–0.75 MPa, which is superior to commercial polyimide foams of similar density. rsc.org
Dielectric Performance: Benzimidazole-containing polymers can also exhibit favorable dielectric properties, which are crucial for applications in electronics. mdpi.com The structure of the benzimidazole ring can contribute to a lower dielectric constant. rsc.org For example, certain polyimide films with benzimidazole moieties have shown a dielectric constant as low as 1.29. mdpi.com
The table below summarizes the enhanced properties of polymers upon the inclusion of benzimidazole units, as reported in various studies.
| Polymer Type | Property | Reported Value | Reference |
|---|---|---|---|
| Polyimide (PI) with 50% bis-benzimidazole diamine | Glass Transition Temperature (Tg) | 448 °C | mdpi.com |
| Polyimide (PI) with 50% bis-benzimidazole diamine | 5% Decomposition Temperature (Td5%) | 554 °C | mdpi.com |
| Polyimide (PI) with 50% mono-benzimidazole diamine | Tensile Strength | 148.6 MPa | mdpi.com |
| Polyimide (PI) with 50% mono-benzimidazole diamine | Tensile Modulus | 4.1 GPa | mdpi.com |
| Co-polyimide Foam with 30 mol% BIA | Glass Transition Temperature (Tg) | ~50 °C increase vs. pristine foam | rsc.org |
| Co-polyimide Foam | Compressive Strength | 0.30–0.75 MPa | rsc.org |
| Poly(benzimidazole imide)s | Tensile Strength | 177–224 MPa | researchgate.net |
| Poly(benzimidazole imide)s | Tensile Modulus | 3.5–5.7 GPa | researchgate.net |
| Poly(benzimidazole imide)s | Glass Transition Temperature (Tg) | > 450 °C | rsc.org |
Applications in High-Temperature Proton Transport Membranes and Fuel Cells
Polybenzimidazoles (PBIs) are a class of polymers that have garnered significant attention for their application as high-temperature proton exchange membranes (HT-PEMs) in fuel cells. bohrium.comrsc.orgresearchgate.net These fuel cells can operate at temperatures between 120°C and 200°C, offering several advantages over lower-temperature systems, such as enhanced tolerance to carbon monoxide (CO) impurities in the fuel stream, improved electrode kinetics, and simplified water and thermal management. rsc.orgresearchgate.net
The effectiveness of PBI membranes relies on their ability to be doped with a strong acid, typically phosphoric acid (PA). bohrium.comrsc.org The benzimidazole ring's basic nitrogen atoms interact with the acid, creating a network for proton transport via the Grotthus mechanism. mdpi.com This allows the membrane to conduct protons effectively under anhydrous or low-humidity conditions, which is a major limitation for conventional membranes like Nafion that require high water content to function. bohrium.comdtu.dk
Research has focused on synthesizing various PBI copolymers and composite membranes to optimize properties like proton conductivity, acid uptake, and mechanical stability. mdpi.commdpi.com For example, blend membranes have shown proton conductivities up to 0.12 S/cm at 160°C. mdpi.com Specific PBI derivatives have achieved even higher conductivities, with values close to 0.3 S/cm at 180°C reported for some sulfonated PBI copolymers. mdpi.com These high conductivities translate into excellent fuel cell performance, with membrane electrode assemblies (MEAs) demonstrating high power densities. mdpi.comnih.gov For instance, a fuel cell using a poly[2,2′-(p-oxydiphenylene)-5,5′-benzimidazole] (OPBI) membrane achieved a maximum power density of 1.17 W/cm² at 150°C. mdpi.comnih.gov
The table below highlights the performance of various benzimidazole-based membranes in high-temperature fuel cell applications.
| Membrane Material | Operating Temperature (°C) | Proton Conductivity (S/cm) | Peak Power Density (W/cm²) | Reference |
|---|---|---|---|---|
| PBI/PA Blend Membrane | 160 | 0.12 | Not specified | mdpi.com |
| Sulfonated PBI/p-PBI Copolymer | 180 | ~0.3 | Not specified | mdpi.com |
| Pyridine-containing m-PBI/PA | 160 | 0.16 | Not specified | mdpi.com |
| OPBI/PA | 150 | 0.083 | 1.17 | mdpi.comnih.gov |
| o-6F-PBI/PA | 180 | 0.09 | 0.58 | mdpi.com |
| Crosslinked DPBI-10PVBC/PA | 160 | 0.049 | 0.405 | mdpi.com |
Catalytic Applications as Ligands or Organocatalysts
The nitrogen atoms in the imidazole ring of benzimidazole derivatives allow them to act as effective ligands for transition metals or as organocatalysts for various chemical transformations.
Benzimidazole-Based Ligands in Transition Metal Catalysis
Benzimidazole derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals, including copper, nickel, zinc, iron, silver, and manganese. nih.govroyalsocietypublishing.orgnih.gov These metal complexes are essential catalysts in numerous organic reactions. nih.gov The electronic properties and steric environment of the benzimidazole ligand can be tuned by modifying its substituents, thereby influencing the catalytic activity and selectivity of the metal center.
Benzimidazole-based N-heterocyclic carbenes (NHCs) have emerged as particularly effective ligands. Nickel(II) complexes of chelating bidentate benzimidazole-based NHCs, for instance, have been shown to be active catalysts for Kumada coupling reactions, achieving complete conversion of aryl bromides and chlorides. acs.org In one study, the coupling of 4-bromoanisole (B123540) with phenylmagnesium chloride reached complete conversion within 75 minutes with 82% selectivity. acs.org These complexes are also being explored for other catalytic processes, such as polymerization reactions. nih.gov
Organocatalytic Applications of Benzimidazole Derivatives
Chiral benzimidazole derivatives have been successfully employed as organocatalysts in asymmetric synthesis, a field that avoids the use of potentially toxic or expensive metals. researchgate.netrsc.org These catalysts often act as bifunctional agents, using the acidic N-H proton and the basic imine nitrogen of the benzimidazole core to activate substrates and control stereochemistry.
They have proven effective in a variety of reactions, including enantioselective α-amination, allylation, and annulation reactions. researchgate.netchinesechemsoc.orgnih.gov For example, a chiral 2-aminobenzimidazole (B67599) derivative catalyzed the α-amination of a 1,3-dicarbonyl compound, yielding the product in 94% yield and with 73% enantiomeric excess (e.e.). researchgate.net In another application, a phosphine-catalyzed asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones afforded complex heterocyclic products in excellent yields (up to 98%) and enantioselectivities (up to 99% e.e.). chinesechemsoc.org These examples demonstrate the potential of benzimidazole derivatives to facilitate highly efficient and selective organic transformations.
The table below summarizes selected organocatalytic applications of benzimidazole derivatives.
| Reaction Type | Catalyst Type | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| α-Amination of 1,3-dicarbonyls | Chiral 2-aminobenzimidazole derivative | 94% | 73% | researchgate.net |
| Dearomative [3+2] Annulation | Chiral phosphine (B1218219) / Benzimidazole substrate | Up to 98% | Up to 99% | chinesechemsoc.org |
| C2-Allylation of Benzimidazoles | CuH / Benzimidazole substrate | Good yields | Excellent enantioselectivities | nih.gov |
Viii. Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for Highly Functionalized Benzimidazoles with Precise Control over Regio- and Stereochemistry
The synthesis of benzimidazole (B57391) derivatives has evolved significantly, yet the quest for more efficient and precise methodologies continues. rsc.orgnih.govsemanticscholar.org A primary future objective is the development of synthetic protocols that offer exacting control over the placement of functional groups (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry), which are crucial for determining the molecule's properties and efficacy in various applications.
Recent advancements have seen the use of various catalysts, including nanomaterials, to improve reaction yields and conditions. rsc.org For instance, methods employing copper-catalyzed one-pot reactions have shown promise in the synthesis of polysubstituted benzimidazoles. rsc.org Future work could expand on these approaches to create a diverse library of derivatives of 5-Amino-2-(hydroxymethyl)benzimidazole with substituents at specific positions on the benzene (B151609) and imidazole (B134444) rings.
A particularly important frontier is the development of enantioselective synthesis methods. nih.gov Many biologically active molecules are chiral, meaning they exist in left- and right-handed forms, where often only one form is active or beneficial. Asymmetric synthesis of benzimidazoles, particularly those with chiral centers at the C2 position, is an area of growing interest. nih.gov Future methodologies could employ chiral catalysts or auxiliaries to produce enantiomerically pure forms of this compound derivatives, which would be invaluable for pharmacological studies and the development of chiral materials. The exploration of palladium-catalyzed enantioselective synthesis of N-N benzimidazole atropisomers also opens new avenues for creating novel molecular architectures. bohrium.com
The following table summarizes some emerging synthetic strategies and their potential advantages for creating highly functionalized benzimidazoles:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic One-Pot Reactions | Increased efficiency, reduced waste, simplified procedures. rsc.org | Development of novel catalysts for multi-component reactions. |
| Enantioselective Catalysis | Production of single enantiomers for pharmacological and materials science applications. nih.gov | Design of new chiral ligands and catalysts for asymmetric C-C and C-N bond formation. nih.govbohrium.com |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Adaptation of existing batch syntheses to continuous flow processes. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Exploration of light-mediated pathways for benzimidazole functionalization. |
Advanced Computational Approaches for Predictive Design of Benzimidazole-Based Materials with Tunable Properties
Computational chemistry is becoming an indispensable tool in materials science and drug discovery. For benzimidazole derivatives, advanced computational approaches hold the key to the predictive design of new materials with precisely tuned electronic, optical, and mechanical properties.
Density Functional Theory (DFT) has already been successfully used to study the electronic structure, molecular geometry, and vibrational frequencies of benzimidazole derivatives. jocpr.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net Future research will likely involve more sophisticated DFT calculations to predict properties such as charge transport characteristics, excited-state dynamics, and non-linear optical responses. This will be crucial for designing novel benzimidazoles for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often developed using machine learning algorithms, represent another powerful predictive tool. jocpr.comdoi.org By training these models on existing experimental data, it is possible to predict the biological activity or physical properties of new, untested benzimidazole derivatives. doi.orgfrontiersin.org This in silico screening can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for synthesis and experimental validation. doi.org
The integration of molecular dynamics (MD) simulations will provide deeper insights into the behavior of benzimidazole-based materials at the atomic level. nih.gov MD simulations can be used to study the self-assembly of molecules into larger supramolecular structures, the interaction of benzimidazoles with biological targets, and the mechanical properties of benzimidazole-based polymers.
Future computational work could focus on creating a comprehensive database of calculated properties for a wide range of functionalized benzimidazoles, including derivatives of this compound. This data could be used to train next-generation machine learning models capable of inverse design, where a desired set of properties is specified, and the model proposes the optimal molecular structure.
Exploration of Novel Material Science Applications Beyond Current Paradigms
While benzimidazoles are well-established in several areas, their unique chemical and physical properties suggest that they could be employed in a host of novel material science applications. The inherent versatility of the benzimidazole scaffold allows for its incorporation into a wide range of materials, from polymers to supramolecular gels. benthamdirect.com
One promising area is the development of benzimidazole-based materials for energy storage. Recent studies have explored the use of benzimidazole derivatives as electrode materials for supercapacitors, demonstrating their potential for efficient charge storage. researchgate.net Further research could focus on designing and synthesizing novel benzimidazole-containing polymers and metal-organic frameworks (MOFs) with high surface areas and tailored redox properties for next-generation batteries and supercapacitors.
The photophysical properties of benzimidazoles also make them attractive candidates for sensing and imaging applications. The development of benzimidazole-salicylic acid derivatives with fluorescent properties for cellular imaging highlights this potential. rsc.org Future work could explore the design of "smart" materials based on this compound that exhibit changes in their fluorescence or color in response to specific analytes, such as metal ions, anions, or biologically important molecules. benthamdirect.com
Furthermore, the ability of benzimidazoles to form stable, high-performance polymers, such as polybenzimidazole (PBI), opens up possibilities for their use in demanding applications. nih.gov Research could be directed towards developing new benzimidazole-based polymers with enhanced thermal stability, chemical resistance, and mechanical strength for use in membranes for fuel cells, protective coatings, and advanced composites. nih.gov The synthesis of benzimidazole-functionalized hyper-cross-linked resins also presents opportunities for developing advanced adsorbent materials for environmental remediation. rsc.org
Deeper Understanding of Structure-Property Relationships at the Molecular and Supramolecular Levels for Rational Design
A fundamental goal of future research will be to gain a more profound understanding of the relationship between the structure of benzimidazole derivatives and their resulting properties. This knowledge is essential for the rational design of new molecules with optimized performance for specific applications.
At the molecular level, this involves systematically studying how the nature and position of substituents on the benzimidazole core influence its electronic structure, conformation, and reactivity. nih.govresearchgate.net For this compound, this would mean exploring how modifications to the amino and hydroxymethyl groups, as well as substitutions at other positions on the benzene ring, affect its properties. A combination of systematic synthesis of derivative libraries and high-throughput experimental characterization, coupled with computational modeling, will be crucial for elucidating these relationships. nih.gov
At the supramolecular level, the focus will be on understanding how benzimidazole derivatives self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. researchgate.net The physicochemical nature of the benzimidazole scaffold allows for the formation of diverse supramolecular assemblies, including coordination polymers, gels, and liquid crystals. benthamdirect.comnih.govresearchgate.net Controlling this self-assembly process is key to creating materials with desired bulk properties, such as conductivity, porosity, and stimuli-responsiveness. benthamdirect.com
Future research in this area will benefit from advanced characterization techniques, such as single-crystal X-ray diffraction, solid-state NMR, and advanced microscopy techniques, to probe the structure of these supramolecular assemblies in detail. By correlating these structural insights with the measured properties of the materials, it will be possible to develop a set of design principles for the rational creation of new benzimidazole-based functional materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-amino-2-(hydroxymethyl)benzimidazole (PBIA) and its copolymers?
- Methodological Answer : PBIA-based polymers are synthesized via polycondensation reactions using precursors like 5-amino-2-(4-aminophenyl)benzimidazole (APBI) and pyromellitic dianhydride (PMDA) in polar aprotic solvents (e.g., DMAc). Copolymers with para-aramid (PPTA) linkages require precise stoichiometric control to achieve desired mechanical properties . Characterization typically involves FTIR, NMR, and elemental analysis to confirm structure and purity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound is hygroscopic and sensitive to air oxidation. Storage recommendations include desiccated environments at <15°C under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or degradation. Purity should be verified via HPLC (>98% area%) and non-aqueous titration before use .
Q. What spectroscopic techniques are most effective for characterizing benzimidazole derivatives like PBIA?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for amines). NMR (¹H/¹³C) resolves aromatic protons and confirms substitution patterns. UV-Vis (λmax ~335 nm in EtOH) aids in tracking electronic transitions . For degradation studies, FTIR monitors hydrolysis of the benzimidazole ring via shifts in C=N stretching (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do elevated temperature and humidity affect the mechanical stability of PBIA-based fibers?
- Methodological Answer : Accelerated aging studies (e.g., 524 days at 70°C/75% RH) reveal tensile strength reductions of 14–29% depending on copolymer composition. Homopolymers degrade faster due to higher susceptibility to hydrolysis. SEM identifies surface cracks, while single-fiber tensile testing quantifies strain-to-failure changes. Molecular dynamics simulations can predict hydrolysis pathways by modeling water diffusion into the polymer matrix .
Q. What strategies mitigate hydrolysis-induced degradation in PBIA copolymers for high-stress applications?
- Methodological Answer : Incorporating hydrophobic monomers (e.g., PPTA) reduces water absorption. N-methylation of the benzimidazole ring improves hydrolytic resistance by sterically hindering water access. Post-synthesis treatments, such as crosslinking with epoxides, enhance durability. Long-term performance is validated via Arrhenius modeling of aging data .
Q. How can computational methods optimize PBIA derivatives for pharmacological activity?
- Methodological Answer : Molecular docking (e.g., Autodock Vina) predicts binding affinities to targets like tubulin or viral proteases. QSAR models correlate substituent effects (e.g., halogenation at C5) with bioactivity. In vitro assays (MTT for cytotoxicity, tubulin polymerization inhibition) validate predictions. For antioxidant activity, DFT calculations assess radical scavenging potential via HOMO/LUMO energy gaps .
Q. What experimental designs resolve contradictions in reported degradation rates of PBIA fibers?
- Methodological Answer : Discrepancies arise from variations in copolymer ratios, aging protocols, or testing methods. Controlled studies should standardize humidity chambers (±2% RH), use matched fiber batches, and employ Weibull statistics to analyze tensile data dispersion. Comparative NMR or XPS can identify differences in hydrolysis byproducts (e.g., amine vs. carboxylic acid end groups) .
Methodological Tables
Table 1: Key Degradation Metrics for PBIA Fibers Under Aging Conditions
Table 2: Computational Parameters for PBIA Derivative Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
